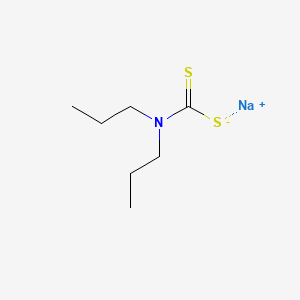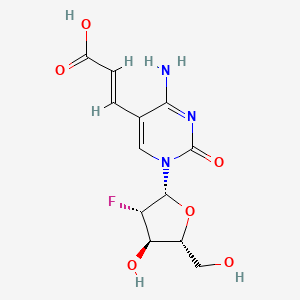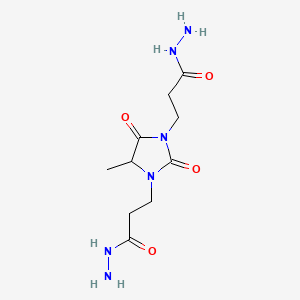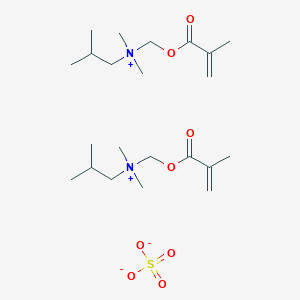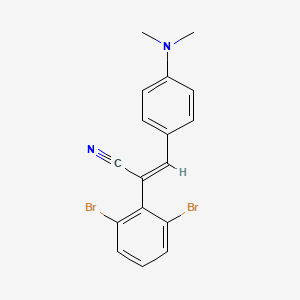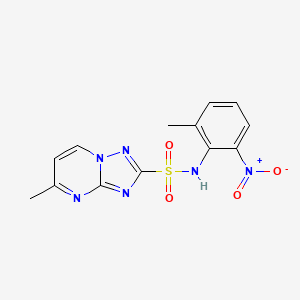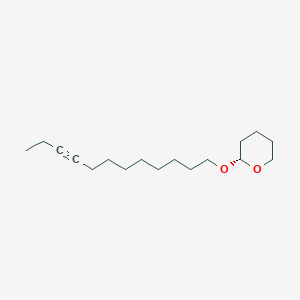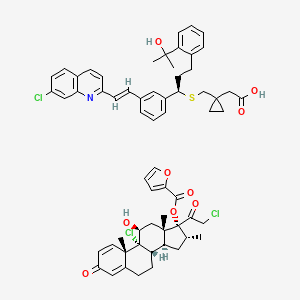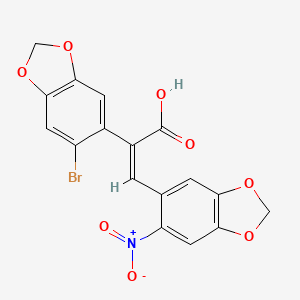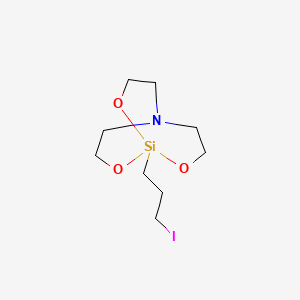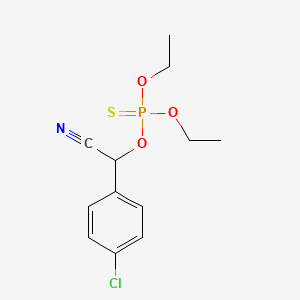
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is an organophosphate compound known for its use as an insecticide. It is a pale yellow to amber liquid with a garlic-like odor . This compound is primarily used in agriculture to control pests on various crops, including cotton and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chloro-2-cyanomethylphenol . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which have different applications in agriculture and industry .
Scientific Research Applications
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Researchers use it to investigate its effects on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential toxicity and effects on human health.
Industry: It is used in the development of new insecticides and pest control methods.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester:
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate compound used in agriculture.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Used as an insecticide with a different chemical structure.
Uniqueness
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is unique due to its specific molecular structure, which provides it with distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in pest control .
Properties
CAS No. |
84704-01-8 |
|---|---|
Molecular Formula |
C12H15ClNO3PS |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-diethoxyphosphinothioyloxyacetonitrile |
InChI |
InChI=1S/C12H15ClNO3PS/c1-3-15-18(19,16-4-2)17-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
XXOWSONEYSKCKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC(C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



